
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for further investigation. In
Applications De Recherche Scientifique
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) has numerous applications in scientific research. This compound has been studied for its potential use as an antibacterial agent, as it has been shown to exhibit potent antibacterial activity against a range of bacterial strains. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is not fully understood. However, it is believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial protein synthesis. Additionally, it is thought that this compound exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) have been extensively studied. This compound has been shown to exhibit potent antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) in lab experiments is its potent antibacterial activity. This compound can be used to study the mechanisms of bacterial cell membrane disruption and bacterial protein synthesis inhibition. Additionally, this compound can be used to study the mechanisms of cancer cell apoptosis induction and cancer cell proliferation inhibition. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are numerous future directions for research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-). One potential direction is the investigation of the compound's potential as an antiviral agent. Another potential direction is the investigation of the compound's potential as an anti-inflammatory agent. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties and applications. Overall, the future of research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is promising, and this compound has the potential to make significant contributions to the fields of medicine and biology.
Méthodes De Synthèse
The synthesis of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a multistep process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol and ethylene glycol in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 2-chloro-1,3-thiazine with thiosemicarbazide and the reaction of 2-aminothiophenol with carbon disulfide.
Propriétés
Numéro CAS |
111480-06-9 |
|---|---|
Nom du produit |
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo- |
Formule moléculaire |
C10H12N2O2S4 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene-1,3-thiazinan-2-one |
InChI |
InChI=1S/C10H12N2O2S4/c13-9-11(7(15)1-5-17-9)3-4-12-8(16)2-6-18-10(12)14/h1-6H2 |
Clé InChI |
DKVXTDHZXCZXBI-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
SMILES canonique |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
Autres numéros CAS |
111480-06-9 |
Synonymes |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene- 1,3-thiazinan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



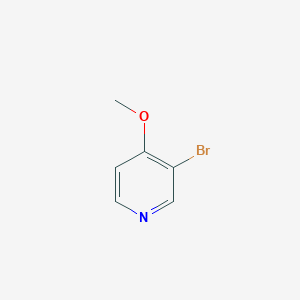
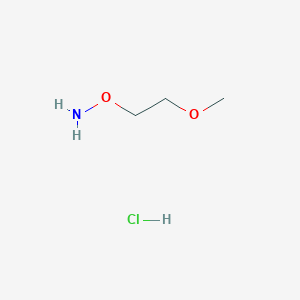
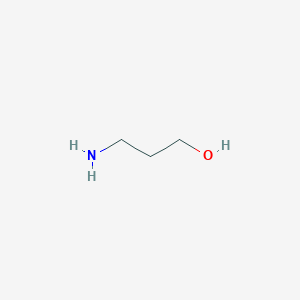
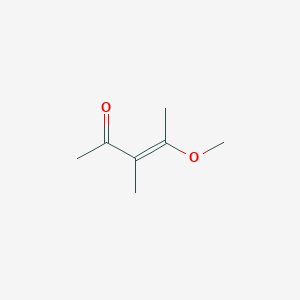
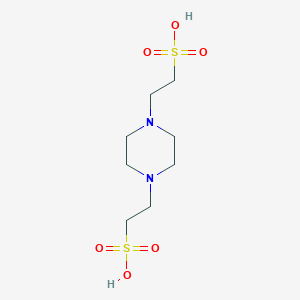



![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
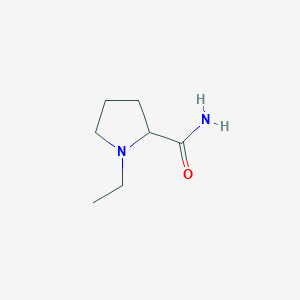

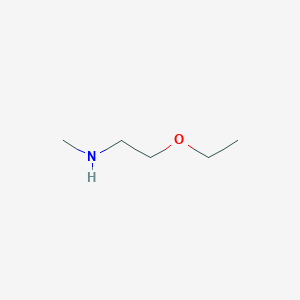
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
